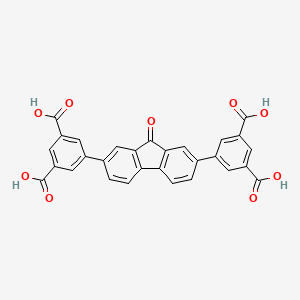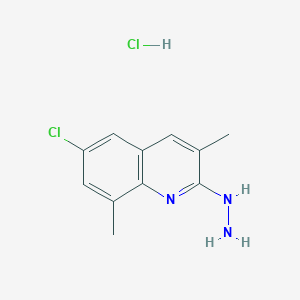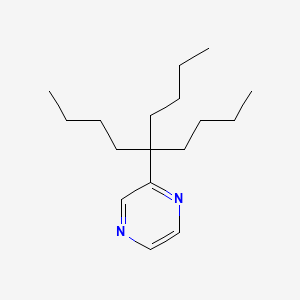
Tributylmethyl pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylmethyl pyrazine is a chemical compound with the molecular formula C17H30N2 It is a member of the pyrazine family, which consists of heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributylmethyl pyrazine typically involves the reaction of pyrazine with tributylmethyl reagents under controlled conditions. One common method is the alkylation of pyrazine using tributylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Tributylmethyl pyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Tributylmethyl pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylpyrazine: Known for its neuroprotective and anti-inflammatory properties.
Trimethylpyrazine: Used in the food industry as a flavoring agent.
Dimethylpyrazine: Exhibits antimicrobial and antioxidant activities.
Uniqueness of Tributylmethyl Pyrazine
This compound stands out due to its unique combination of chemical properties and potential applications. Its larger alkyl groups provide distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H30N2 |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-(5-butylnonan-5-yl)pyrazine |
InChI |
InChI=1S/C17H30N2/c1-4-7-10-17(11-8-5-2,12-9-6-3)16-15-18-13-14-19-16/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
OPBKNNRKJRPSBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(CCCC)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

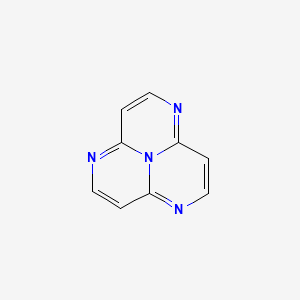


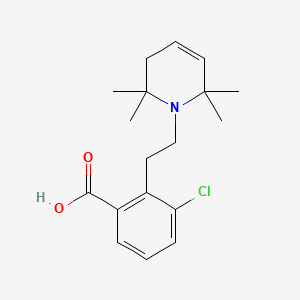
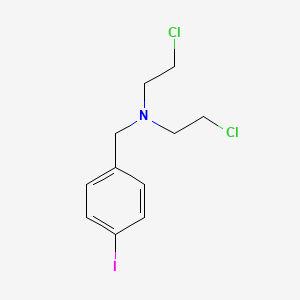
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)


